

# An In-depth Technical Guide to 4-Ethoxy-1-methyl-2-nitrobenzene

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## Compound of Interest

Compound Name: 4-Ethoxy-1-methyl-2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxy-1-methyl-2-nitrobenzene**, a valuable nitroaromatic compound in various chemical syntheses. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and key reactions, and presents this information in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

## Core Properties and Identification

**4-Ethoxy-1-methyl-2-nitrobenzene**, with the CAS number 102871-92-1, is an aromatic compound characterized by an ethoxy, a methyl, and a nitro group attached to a benzene ring. [1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.

## Physicochemical Data

The key physicochemical properties of **4-Ethoxy-1-methyl-2-nitrobenzene** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	102871-92-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
Molecular Weight	181.19 g/mol	[1]
IUPAC Name	4-ethoxy-1-methyl-2-nitrobenzene	[1]
XLogP3	2.8	[1]
Topological Polar Surface Area	55.1 Å <sup>2</sup>	[1]
Synonyms	Benzene, 4-ethoxy-1-methyl-2-nitro-; 4-Ethoxy-1-methyl-2-nitro-benzene	[1]

## Synthesis and Experimental Protocols

The synthesis of **4-Ethoxy-1-methyl-2-nitrobenzene** is typically achieved through the electrophilic nitration of 4-ethoxytoluene (also known as 1-ethoxy-4-methylbenzene). The ethoxy and methyl groups on the benzene ring direct the incoming nitro group to the ortho position relative to the methyl group and meta to the ethoxy group.

### Experimental Protocol: Synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene

This protocol describes a plausible laboratory-scale synthesis based on general procedures for the nitration of aromatic compounds.

Materials:

- 4-Ethoxytoluene
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)

- Ice
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

#### Procedure:

- In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (the nitrating mixture).
- To this stirred and cooled nitrating mixture, add 4-ethoxytoluene dropwise from a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.
- After the addition is complete, continue stirring the mixture at low temperature for a specified period to allow the reaction to go to completion.
- Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the product into dichloromethane.
- Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
- Remove the solvent using a rotary evaporator to yield crude **4-Ethoxy-1-methyl-2-nitrobenzene**.
- The crude product can be further purified by recrystallization or column chromatography.

## Chemical Reactivity and Transformations

**4-Ethoxy-1-methyl-2-nitrobenzene** can undergo several chemical transformations, making it a useful synthetic intermediate. Key reactions include the reduction of the nitro group and oxidation of the methyl group.

## Reduction of the Nitro Group

The nitro group of **4-Ethoxy-1-methyl-2-nitrobenzene** can be readily reduced to an amino group to form 5-ethoxy-2-methylaniline. This transformation is a critical step in the synthesis of various more complex molecules.<sup>[2]</sup>

## Experimental Protocol: Reduction to 5-Ethoxy-2-methylaniline

This protocol outlines a general procedure for the reduction of a nitroaromatic compound.

Materials:

- **4-Ethoxy-1-methyl-2-nitrobenzene**
- Ethanol (or another suitable solvent)
- Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
- Hydrogen gas (H<sub>2</sub>) source
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Celite or another filtration aid

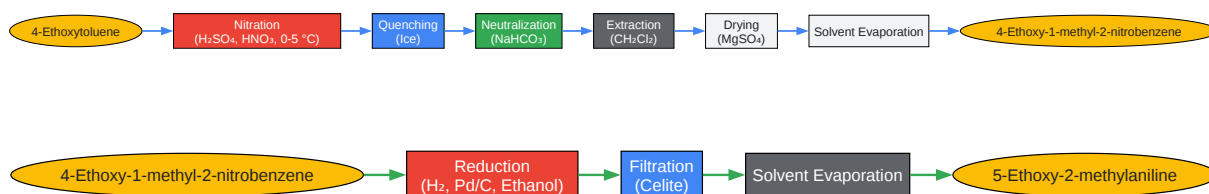
Procedure:

- Dissolve **4-Ethoxy-1-methyl-2-nitrobenzene** in a suitable solvent like ethanol in a reaction vessel.
- Carefully add a catalytic amount of palladium on carbon to the solution.
- Seal the reaction vessel and purge it with hydrogen gas.

- Pressurize the vessel with hydrogen gas to the desired pressure (if using a Parr apparatus) or maintain a hydrogen atmosphere using a balloon.
- Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used for the reaction.
- Remove the solvent from the filtrate under reduced pressure to obtain the crude 5-ethoxy-2-methylaniline.
- The product can be purified further if necessary.

## Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis of **4-Ethoxy-1-methyl-2-nitrobenzene** and its subsequent reduction.



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## References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
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